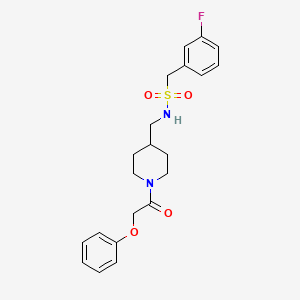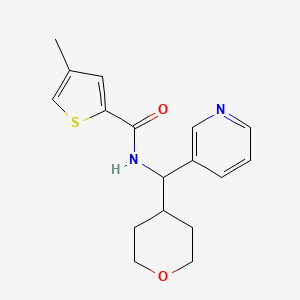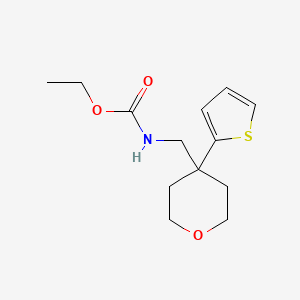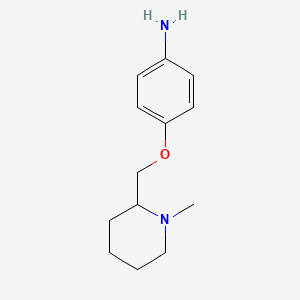
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN6O and its molecular weight is 404.86. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
A series of new derivatives related to the compound of interest have been prepared, demonstrating significant antioxidant and antiradical activities. These compounds, synthesized through treatment with selected aldehydes and characterized by various spectral data, highlight the potential of such structures in antioxidant applications (Bekircan et al., 2008).
Anticancer and Anti-inflammatory Agents
Novel arylazothiazole disperse dyes containing selenium, which includes structures related to the chemical of interest, were synthesized and evaluated for their biological activities. These compounds exhibited high efficiency in in vitro screening for antioxidant activity, antitumor activity against certain cell lines, and antimicrobial activity against various pathogenic bacteria and fungi, suggesting their potential use in biomedical applications (Khalifa et al., 2015).
Heterocyclic Compound Synthesis
Research into the reactivity of similar 1,2,4-triazole derivatives in multicomponent reactions has led to the discovery of new synthetic pathways, resulting in compounds with unprecedented structures. These findings offer insights into the versatility of such compounds in the synthesis of heterocyclic compounds with potential application in various fields of chemistry (Sakhno et al., 2011).
Molecular Docking and Biological Screening
A study focused on the synthesis and molecular docking of new compounds related to the chemical of interest revealed their potential as anticancer and antimicrobial agents. These findings, supported by in vitro antibacterial and antifungal activity screenings, suggest the therapeutic potential of these compounds in addressing microbial resistance to pharmaceutical drugs and in the treatment of cancer (Katariya et al., 2021).
Electronic and Spectroscopic Studies
Electronically tuned complexes related to the chemical of interest have been synthesized and characterized, providing insights into their electronic properties through various spectroscopy and cyclic voltammetry techniques. These studies contribute to the understanding of the molecular structures and electronic spectra of such complexes, potentially informing their use in electronic and photonic applications (Anderson et al., 2013).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O/c1-14(15-7-6-11-23-13-15)25-21(29)19-20(17-9-4-5-12-24-17)28(27-26-19)18-10-3-2-8-16(18)22/h2-14H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYEIIXOZOOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697592.png)

![2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2697595.png)
![N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2697596.png)
![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)
![2-chloro-N-(2-hydroxyethyl)-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2697599.png)
![6-isopropyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697600.png)



![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2697609.png)


